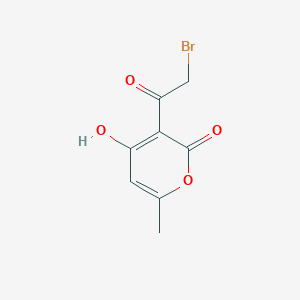
3-(2-溴乙酰基)-4-羟基-6-甲基-2H-吡喃-2-酮
描述
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic organic compound belonging to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules
科学研究应用
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it a potential candidate for drug development.
Medicine: It has shown promise as an inhibitor of certain enzymes and receptors, which could be useful in the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the development of fluorescent sensors and other analytical tools .
作用机制
Target of Action
The primary target of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
The compound interacts with its target through a yet unknown mechanism . It’s known that it’s involved in the constitutive production of prostanoids .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of various bioactive heterocyclic scaffolds . These include thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .
Pharmacokinetics
It’s known that the compound undergoes a quasi-reversible cu (ii)/cu (i) conversion .
Result of Action
The compound exhibits significant cytotoxic effects. For instance, one of its derivatives showed almost equipotent cytotoxic activity against human gastric cancer cells (NUGC) compared to the standard CHS 828 . The compound causes DNA cleavage involving reactive oxygen species (ROS) generation in the presence of Cu (II), leading to oxidative DNA damage and pro-oxidant cancer cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. The reaction conditions are usually mild, and the process can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various substituted pyranones, fused ring systems, and oxidized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
相似化合物的比较
Similar Compounds
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- 3-(Bromoacetyl)coumarin
- 3-(2-Bromoacetyl)-4-hydroxy-2H-pyran-2-one
Uniqueness
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position enhances its stability and reactivity compared to other similar compounds .
属性
IUPAC Name |
3-(2-bromoacetyl)-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-4-2-5(10)7(6(11)3-9)8(12)13-4/h2,10H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBHKOPCDYTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716362 | |
| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23754-53-2 | |
| Record name | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one useful in organic synthesis?
A: 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one serves as a valuable scaffold for constructing diverse heterocyclic compounds. Its structure allows for various chemical transformations, particularly reactions with nucleophilic reagents. Specifically, the bromoacetyl group is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [, , , ]
Q2: Can you provide examples of heterocyclic compounds synthesized using 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?
A2: Researchers have successfully employed 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one to synthesize various heterocyclic systems, including:
- Thiazole derivatives: These are prepared by reacting 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and various carbonyl compounds. []
- 1,3,4-Thiadiazine-5-yl-pyran-2-one derivatives: These compounds are synthesized through a multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiocarbohydrazide, and various carbonyl compounds. []
- 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones: This complex structure is assembled through a one-pot multicomponent reaction involving 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides. []
Q3: What are the advantages of the synthetic procedures utilizing 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one?
A3: The synthetic strategies employed with 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one offer several benefits, including:
- One-pot synthesis: Many reactions proceed efficiently in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, , ]
- High yields: The reactions generally provide the desired products in good to excellent yields. [, ]
- Simple workup: The isolation and purification of the final products are typically straightforward. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


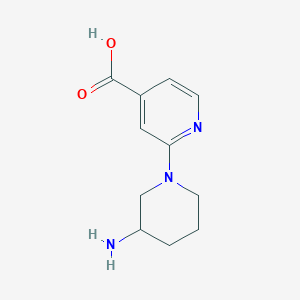
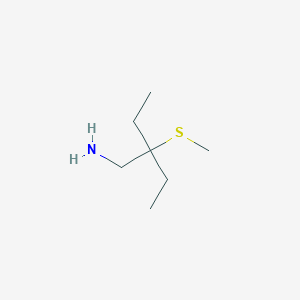
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
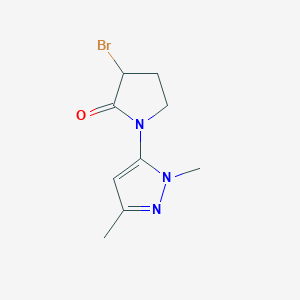

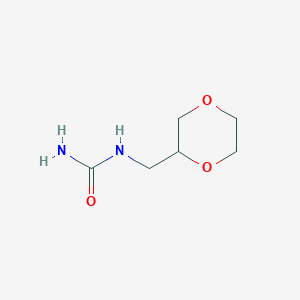

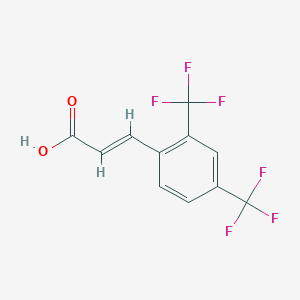
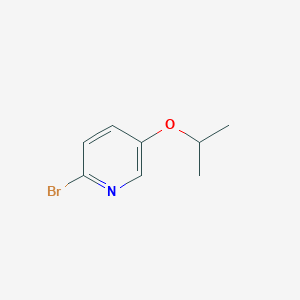
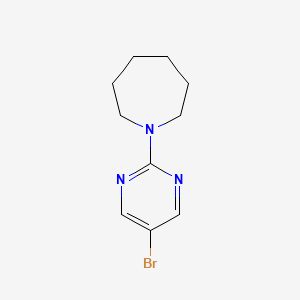
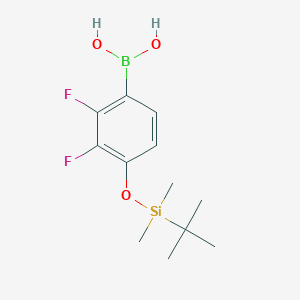
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
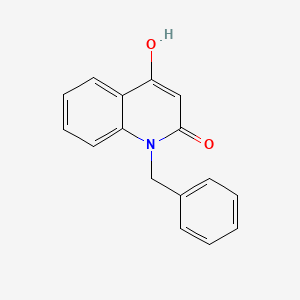
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
